![molecular formula C16H15BrClN3 B4984342 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride
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Overview
Description
9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of specific enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a heterocyclic organic compound that has gained significant attention in scientific research. It exhibits a wide range of biological activities and has potential applications as a therapeutic agent for various diseases. The compound has been synthesized through various methods, and further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride has been reported through various methods. One of the most common methods involves the reaction of 4-bromobenzylamine with 2-phenyl-1H-imidazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3.ClH/c17-13-7-5-12(6-8-13)11-20-15-4-2-1-3-14(15)19-10-9-18-16(19)20;/h1-8H,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXOHHDUKRHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromobenzyl)-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride |
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